

Technical Guide: (R)-Cyclohexyl(phenyl)methanol as a Chiral Building Block[1][2]

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Compound of Interest

Compound Name: (R)-cyclohexyl(phenyl)methanol

CAS No.: 3113-96-0

Cat. No.: B2385691

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Part 1: Executive Technical Summary[1]

(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) serves as a critical chiral scaffold in the synthesis of neuroactive pharmaceuticals, specifically triple reuptake inhibitors (serotonin, norepinephrine, dopamine) and antihistamines.[1][2] Unlike simple acetophenone derivatives, this molecule presents a unique stereochemical challenge: the discrimination between a rigid, planar aromatic ring (Phenyl) and a flexible, sterically demanding aliphatic ring (Cyclohexyl).

The utility of this building block lies in its stereogenic center, which bridges two lipophilic domains of distinct electronic character. This "dual-lipophile" motif is a privileged structure in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) and transporter proteins where the discrimination between a flat hydrophobic pocket and a volumetric hydrophobic pocket is required.[1][2]

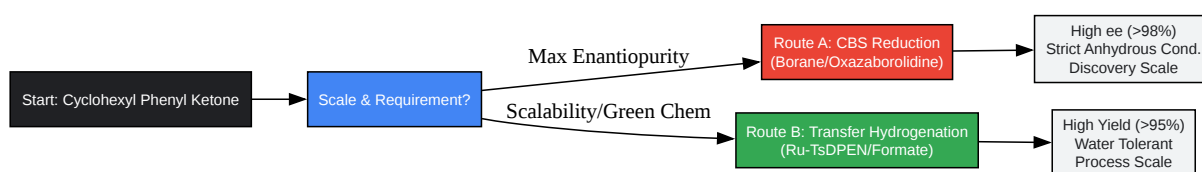
Key Physical Properties

Property	Value	Note
CAS Number	3113-96-0	Specific to (R)-(+)-enantiomer
Molecular Formula	C ₁₃ H ₁₈ O	MW: 190.28 g/mol
Appearance	White crystalline solid	MP: 71–72 °C (High purity)
Optical Rotation		, Methanol (Lit.[1][2][3] value varies slightly by solvent)
Solubility	Soluble in alcohols, DCM, THF	Poorly soluble in water

Part 2: Routes to High-Fidelity Synthesis

The synthesis of **(R)-cyclohexyl(phenyl)methanol** requires overcoming the "steric similarity" between the phenyl and cyclohexyl groups. While both are bulky, they differ electronically. Two primary methodologies are recommended: Corey-Bakshi-Shibata (CBS) Reduction for high enantiomeric excess (ee) in discovery chemistry, and Asymmetric Transfer Hydrogenation (ATH) for scalability.[1][2]

Decision Matrix: Synthesis Route Selection



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Figure 1: Strategic decision tree for selecting the synthesis methodology based on operational scale and purity requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective CBS Reduction (Gold Standard)[1][2]

This protocol utilizes the electronic difference between the aromatic ring and the aliphatic ring.
[4] The (S)-MeCBS catalyst directs hydride attack to form the (R)-alcohol.[1][2]

Mechanism: The Lewis acidic boron activates the ketone. The phenyl group (electron-rich/planar) orients away from the catalyst's steric bulk, while the cyclohexyl group occupies the smaller pocket.

Reagents:

- Substrate: Cyclohexyl phenyl ketone (1.0 eq)[1][2]
- Catalyst: (S)-MeCBS (10 mol%) - Note: (S)-catalyst yields (R)-alcohol for this substrate.[1][2]
- Reductant: Borane-THF complex (BH_3 [1][2][5]-THF) or Borane-DMS (0.6–1.0 eq).[1][2]
- Solvent: Anhydrous THF.

Step-by-Step Methodology:

- System Prep: Flame-dry a 2-neck round bottom flask under nitrogen flow. Cool to room temperature.
- Catalyst Charge: Add (S)-MeCBS (1.0 M in toluene, 0.1 eq) to the flask. Dilute with anhydrous THF.
- Temperature Control: Cool the system to $-20\text{ }^\circ\text{C}$. Crucial: Unlike acetophenone ($-78\text{ }^\circ\text{C}$), the steric bulk of the cyclohexyl group requires slightly higher energy, but $-20\text{ }^\circ\text{C}$ maintains selectivity.
- Borane Addition: Add the Borane-THF solution (0.6 eq) to the catalyst mixture. Stir for 10 minutes.
- Substrate Addition (The Control Step): Dissolve cyclohexyl phenyl ketone in THF. Add this solution dropwise over 1 hour via syringe pump.

- Why: Slow addition ensures the concentration of unreacted ketone is low, preventing non-catalyzed (racemic) background reduction by free borane.
- Quench: Once TLC indicates consumption, quench carefully with MeOH (gas evolution: H₂).
[2]
- Workup: Concentrate, partition between diethyl ether and 1M HCl (to remove catalyst/boron residues), wash with brine, dry over MgSO₄.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) [1][2][7]

For larger batches (>10g), ATH using Noyori-Ikariya type catalysts is safer and more atom-economical.[1][2]

Reagents:

- Catalyst: RuCl (0.5–1.0 mol%).[1][2]
- Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[2]
- Solvent: DCM or neat.[2]

Methodology:

- Mix ketone and catalyst in the solvent.
- Add the HCOOH/Et₃N mixture.
- Stir at 25–30 °C for 12–24 hours.
- Monitor via GC/HPLC.[2] The reaction stops automatically at equilibrium (usually >98% conversion).
- Purification: Filter through a silica plug to remove Ruthenium.[2]

Part 4: Quality Control & Stereochemical Analysis

Validating the optical purity is non-negotiable before using this block in downstream synthesis.

Method	Conditions	Acceptance Criteria
Chiral HPLC	Column: Chiralcel OD-H or AD-H Mobile Phase: Hexane:iPrOH (95:5) Flow: 0.5 mL/min	ee > 98%(R)-isomer typically elutes second on OD-H (verify with racemate).[1][2]
Optical Rotation	Polarimeter at 589 nm (Na D-line) Solvent: Methanol, c=1.0	
¹ H NMR	400 MHz, CDCl ₃	4.35 (d, 1H, CH-OH).[2] Check for absence of ketone peak (2.9 ppm alpha-proton).[1][2]

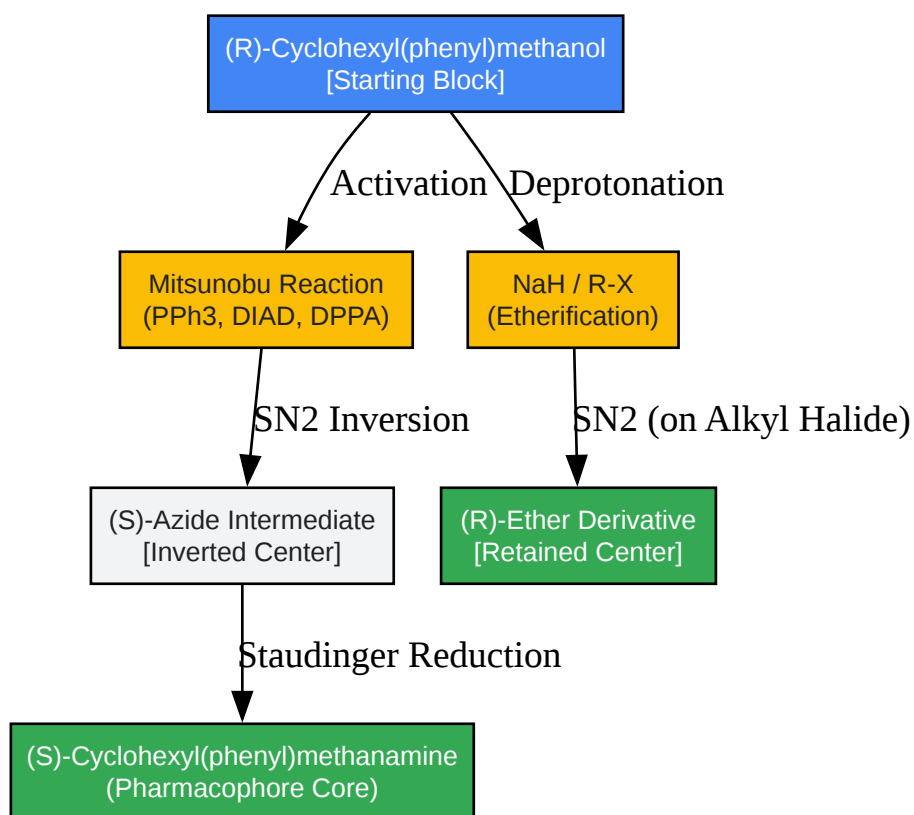
Part 5: Downstream Derivatization & Pharmacophore Assembly

(R)-Cyclohexyl(phenyl)methanol is rarely the end product.[1][2] It is a pivot point for installing nitrogen or oxygen functionalities with inverted or retained stereochemistry.

Key Transformations

- Chiral Amines (Inversion): Conversion to (S)-amines via Mitsunobu reaction with DPPA (Diphenylphosphoryl azide) or Phthalimide.[1][2] This generates the core found in triple reuptake inhibitors.
- Chiral Ethers (Retention): Williamson ether synthesis (using NaH/Alkyl Halide) retains the (R)-configuration.[2]
- Oxidation: Reverts to the achiral ketone (loss of value).

Stereochemical Pathway Diagram[1]



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Figure 2: Divergent synthesis pathways.[1][2] Note the stereochemical inversion during azide formation versus retention during etherification.

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